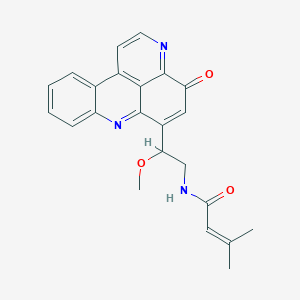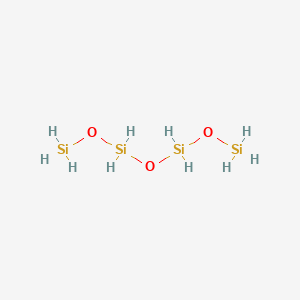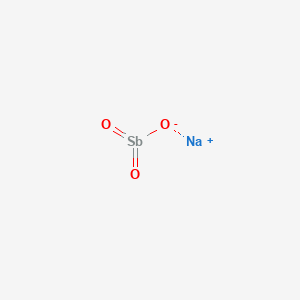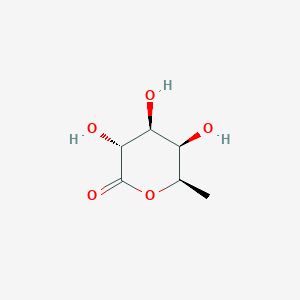
Potassium nonafluoro-1-butanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium nonafluoro-1-butanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C4HF9KO3S and its molecular weight is 339.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ionic Liquid Properties and Plastic Crystal Behavior
Potassium nonafluoro-1-butanesulfonate demonstrates potential in the field of ionic liquids and solid electrolytes. N-Methyl-N-butylpyrrolidinium nonafluoro-1-butanesulfonate, a related compound, exhibits interesting thermophysical characteristics. It has a low melting point and a substantial electrochemical window, indicating its suitability for applications in ionic liquids and as a solid electrolyte. Additionally, these compounds exhibit plastic crystal phases, suggesting potential in diverse industrial applications (Forsyth et al., 2006).
Enhancing Vanadium Redox Flow Batteries
The modification of Nafion membranes using this compound has been shown to improve the performance of all vanadium redox flow batteries (VRFB). The addition of this compound reduces vanadium ions permeability and enhances proton conductivity, resulting in higher ion selectivity and improved energy efficiency in VRFBs (Teng et al., 2015).
Application in Lithium-Ion Batteries
This compound is utilized in the development of gel polymer electrolytes for lithium-ion batteries. Its inclusion in a polyvinylidenefluoride-co-hexafluoropropylene matrix leads to high ionic conductivity and electrochemical stability, making it a promising material for use in lithium-ion batteries (Karuppasamy et al., 2017).
Electrodeposition of Fluorine-doped Lead Dioxide
This compound is used in the preparation of fluorine-doped PbO2. The presence of this compound influences the physicochemical properties of the doped oxide, enhancing its electrocatalytic activity. This application is crucial in the development of advanced materials for electrochemical processes (Velichenko & Devilliers, 2007).
CO2 Sorption Properties
Research has shown that poly(ionic liquid)s based on this compound exhibit fast and reversible CO2 sorption/desorption properties. This suggests its potential use in environmental applications, especially in carbon capture technologies (Mineo et al., 2012).
Mechanism of Action
Target of Action
Potassium nonafluoro-1-butanesulfonate, also known as potassium perfluorobutanesulfonate, is a fluorinating reagent . Its primary targets are organic compounds where it transfers fluorine atoms . It is also used as an interface additive in lithium-ion batteries and perovskite solar cells .
Mode of Action
The compound’s mode of action is primarily through its ability to transfer fluorine atoms to other compounds . The sulfonate group in the compound can coordinate to metal centers, acting as an anchoring unit . This property makes it a useful catalyst or promoter in various organic reactions, especially those involving nucleophilic fluorination .
Biochemical Pathways
Its role as a fluorinating reagent suggests that it may be involved in various organic reactions, particularly those requiring the addition of fluorine atoms .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the successful transfer of fluorine atoms to target organic compounds . In the context of lithium-ion batteries and perovskite solar cells, it helps in the passivation of defects at the interface, improving the quality of the perovskite and the electron transport layer .
Safety and Hazards
Future Directions
Potassium nonafluoro-1-butanesulfonate has various applications, particularly in the field of wooden laminates. In a study, it was used as an infiltrating agent to create a strong, tough, and fire-retardant wooden laminate . The process involved three steps: mild delignification, this compound infiltration, and hot-pressing .
Biochemical Analysis
Biochemical Properties
Potassium nonafluoro-1-butanesulfonate plays a significant role in biochemical reactions due to its ability to act as a fluorinating reagent. It interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic fluorination . This compound is effective in transferring fluorine atoms to other molecules, which can enhance the properties of pharmaceuticals and agrochemicals . The interactions between this compound and biomolecules are typically characterized by the formation of stable fluorinated compounds, which can exhibit improved stability and bioactivity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, in perovskite solar cells, this compound adjusts the energy matching of the SnO₂ electron transport layer and the perovskite, leading to increased power conversion efficiency . Additionally, it assists in the passivation of defects at the interface, which can improve cell function and stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The nonafluorocarbon alkyl chains of the compound bond with undercoordinated Sn²⁺ ions in SnO₂, effectively inhibiting charge recombination caused by defects related to oxygen vacancies . The potassium ion (K⁺) can improve the crystal quality and increase the size of grains in perovskite, while the sulfonate group interacts with uncoordinated Pb²⁺ ions to reduce surface defects and suppress carrier nonradiative recombination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its high thermal stability and low vapor pressure, which contribute to its stability at elevated temperatures . It is important to monitor its stability and degradation over time to ensure consistent results in experiments. Long-term studies have shown that this compound can maintain its effectiveness in various applications, including perovskite solar cells and lithium-ion batteries .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound is relatively safe at low doses, with an LD50 (oral) of greater than 2000 mg/kg in rats . At higher doses, it can cause adverse effects such as skin irritation, serious eye damage, and respiratory irritation . It is important to determine the appropriate dosage to avoid toxic effects while maximizing the compound’s benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate the transfer of fluorine atoms to other molecules . This process can affect metabolic flux and metabolite levels, leading to changes in cellular function and bioactivity. The compound’s ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the synthesis of pharmaceuticals and agrochemicals .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in polar solvents allows it to be easily handled and manipulated in various processes . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its effects on cellular function . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization can enhance its activity and stability, making it a valuable tool in various biochemical applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium nonafluoro-1-butanesulfonate can be achieved through the reaction of nonafluoro-1-butanesulfonyl chloride with potassium hydroxide in a suitable solvent.", "Starting Materials": ["Nonafluoro-1-butanesulfonyl chloride", "Potassium hydroxide", "Suitable solvent"], "Reaction": ["1. Dissolve nonafluoro-1-butanesulfonyl chloride in a suitable solvent under stirring.", "2. Slowly add potassium hydroxide to the solution while maintaining the temperature below 0°C.", "3. After the addition is complete, stir the reaction mixture at room temperature for several hours.", "4. Filter the precipitated Potassium nonafluoro-1-butanesulfonate and wash it with cold solvent.", "5. Dry the product under vacuum at room temperature."] } | |
CAS No. |
29420-49-3 |
Molecular Formula |
C4HF9KO3S |
Molecular Weight |
339.20 g/mol |
IUPAC Name |
potassium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C4HF9O3S.K/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16); |
InChI Key |
HNXDYNVXCUCKMS-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[K+] |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.[K] |
| 29420-49-3 | |
Pictograms |
Corrosive; Irritant |
Synonyms |
perfluorobutane sulfonate perfluorobutanesulfonic acid potassium perfluorobutanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1260618.png)




![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)

![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)

